molecular formula C7H7BrFN B580070 3-Bromo-4-fluoro-2-methylaniline CAS No. 1780701-91-8

3-Bromo-4-fluoro-2-methylaniline

Cat. No.: B580070
CAS No.: 1780701-91-8
M. Wt: 204.042
InChI Key: TZUSNHJXCNDHHW-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-2-methylaniline is an organic compound with the molecular formula C7H7BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-fluoro-2-methylaniline can be synthesized through several methods. One common route involves the bromination and fluorination of 2-methylaniline. The process typically includes:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-fluoro-2-methylaniline is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-2-methylaniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-fluoro-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of bromine, fluorine, and methyl groups allows for versatile applications in various fields, making it a valuable compound in research and industry .

Properties

IUPAC Name

3-bromo-4-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUSNHJXCNDHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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